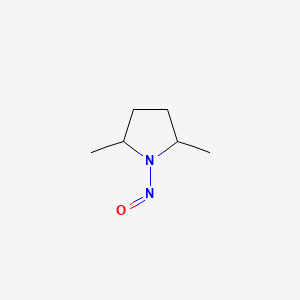![molecular formula C6H12ClNO B6250455 [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride CAS No. 185561-91-5](/img/no-structure.png)
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride, also known as ABH, is a chiral cyclic alcohol derivative of azabicyclohexane. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ABH is widely used in the synthesis of a variety of compounds, including chiral amines, esters, and amides. ABH is also used in the synthesis of polymers, polysaccharides, and cyclic peptides.
Applications De Recherche Scientifique
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in a variety of scientific research applications, such as in the synthesis of chiral amines, esters, and amides. It has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used to synthesize a variety of compounds, including chiral alcohols, amines, and esters. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has also been used in the synthesis of polymers, polysaccharides, and cyclic peptides. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the ring-opening reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, the migration of a proton, and the formation of the desired product. The reaction is typically conducted at temperatures between 0-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown. However, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds, and it is possible that these compounds may have some biochemical and physiological effects. Additionally, [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride has been used in the synthesis of polymers, polysaccharides, and cyclic peptides, and it is possible that these compounds may also have some biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments include its ease of synthesis and availability. Additionally, the reaction of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride is typically conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate, and it is typically conducted at temperatures between 0-100°C. The main limitation of using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in laboratory experiments is that the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride are largely unknown.
Orientations Futures
For research on [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride include further investigation into the biochemical and physiological effects of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride and its derivatives. Additionally, further research could be conducted into the application of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted into the synthesis of polymers, polysaccharides, and cyclic peptides using [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride. Finally, further research could be conducted into the development of new, more efficient methods for the synthesis of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.
Méthodes De Synthèse
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride can be synthesized from the reaction of 1-azabicyclohexane and methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening reaction to form the cyclic alcohol derivative. The reaction can be conducted in a variety of solvents, such as dichloromethane, acetonitrile, or ethyl acetate. The reaction is typically conducted at temperatures between 0-100°C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "Formaldehyde", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 3-azabicyclo[3.1.0]hexan-6-one by reacting 3-azabicyclo[3.1.0]hexane with formaldehyde in the presence of hydrogen chloride gas.", "Step 2: Reduction of 3-azabicyclo[3.1.0]hexan-6-one to [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol using sodium borohydride as a reducing agent in methanol.", "Step 3: Quaternization of [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol with hydrochloric acid in diethyl ether to obtain [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 5: Drying and purification of the product by recrystallization from ethanol." ] } | |
Numéro CAS |
185561-91-5 |
Nom du produit |
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride |
Formule moléculaire |
C6H12ClNO |
Poids moléculaire |
149.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




